- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analoguesTetrahedron Letters, 2012, 53(15), 1990-1992,
Cas no 93413-44-6 (S-Venlafaxine)

S-Venlafaxine 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
- S-Venlafaxine
- 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- (-)-Venlafaxine
- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
- (S)-VENLAFAXINE
- 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL
- BIDD:GT0838
- R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol
- R-venlafaxine
- 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)
-
- インチ: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
- InChIKey: PNVNVHUZROJLTJ-MRXNPFEDSA-N
- ほほえんだ: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C
計算された属性
- せいみつぶんしりょう: 277.204179g/mol
- ひょうめんでんか: 0
- XLogP3: 2.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 5
- どういたいしつりょう: 277.204179g/mol
- 単一同位体質量: 277.204179g/mol
- 水素結合トポロジー分子極性表面積: 32.7Ų
- 重原子数: 20
- 複雑さ: 279
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 102-104°C
- PSA: 32.70000
- LogP: 3.03560
S-Venlafaxine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-208330-5mg |
S-Venlafaxine, |
93413-44-6 | 5mg |
¥3234.00 | 2023-09-05 | ||
TRC | V120008-5mg |
S-Venlafaxine |
93413-44-6 | 5mg |
$ 265.00 | 2023-09-05 | ||
TRC | V120008-2mg |
S-Venlafaxine |
93413-44-6 | 2mg |
$ 190.00 | 2023-04-16 | ||
Apollo Scientific | BICR388-10mg |
(S)-Venlafaxine |
93413-44-6 | 10mg |
£386.00 | 2024-07-20 | ||
Apollo Scientific | BICR388-25mg |
(S)-Venlafaxine |
93413-44-6 | 25mg |
£727.00 | 2024-07-20 | ||
Apollo Scientific | BICR388-50mg |
(S)-Venlafaxine |
93413-44-6 | 50mg |
£1136.00 | 2024-07-20 | ||
TRC | V120008-50mg |
S-Venlafaxine |
93413-44-6 | 50mg |
$ 1777.00 | 2023-09-05 | ||
ChemScence | CS-0131886-1mg |
(S)-Venlafaxine |
93413-44-6 | 1mg |
$120.0 | 2022-04-26 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937827-5mg |
(S)-Venlafaxine |
93413-44-6 | ≥98% | 5mg |
¥3,150.00 | 2022-09-28 | |
TRC | V120008-10mg |
S-Venlafaxine |
93413-44-6 | 10mg |
$ 526.00 | 2023-09-05 |
S-Venlafaxine 合成方法
ごうせいかいろ 1
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
ごうせいかいろ 2
- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,
ごうせいかいろ 5
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
ごうせいかいろ 6
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, World Intellectual Property Organization, , ,
ごうせいかいろ 7
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, United States, , ,
ごうせいかいろ 8
- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,
ごうせいかいろ 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
ごうせいかいろ 10
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
ごうせいかいろ 11
- The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilaneAdvanced Materials Research (Durnten-Zurich, 2014, 881, 881-883,
ごうせいかいろ 12
- Phenethylamine derivatives and intermediates, European Patent Organization, , ,
ごうせいかいろ 13
- A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols, World Intellectual Property Organization, , ,
ごうせいかいろ 14
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activityJournal of Medicinal Chemistry, 1990, 33(10), 2899-905,
ごうせいかいろ 15
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
- Asymmetric total synthesis of (-)-venlafaxine using an organocatalystTetrahedron Letters, 2013, 54(17), 2137-2139,
ごうせいかいろ 16
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallographyChirality, 2018, 30(3), 268-274,
ごうせいかいろ 17
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative, Japan, , ,
S-Venlafaxine Raw materials
- S-Venlafaxine
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- (-)-Di-p-toluoyl-L-tartaric Acid
- D,L-Venlafaxine
- R-Venlafaxine
S-Venlafaxine Preparation Products
S-Venlafaxine 関連文献
-
Huw M. L. Davies,Aiwu Ni Chem. Commun. 2006 3110
-
Bruce Petrie,Colin F. Moffat Environ. Sci.: Processes Impacts 2022 24 547
-
Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338
-
Liangwei Du,Xiaoling Wei,Xiangrong Lei,Lisheng Wang,Qi Gong,Xiaojun Wang Anal. Methods 2014 6 1108
-
Katie McKenzie,Colin F. Moffat,Bruce Petrie Anal. Methods 2020 12 2881
-
Subhash P. Chavan,Kailash P. Pawar,Sumanta Garai RSC Adv. 2014 4 14468
-
Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093
-
Arshad Ali,Muhammad Tahir Haseeb,Muhammad Ajaz Hussain,Ume Ruqia Tulain,Gulzar Muhammad,Irfan Azhar,Syed Zajif Hussain,Irshad Hussain,Naveed Ahmad RSC Adv. 2023 13 4932
-
Karuna A. Rawat,Hirakendu Basu,Rakesh Kumar Singhal,Suresh Kumar Kailasa RSC Adv. 2015 5 19924
-
Dylan O'Flynn,Jenny Lawler,Azeez Yusuf,Anne Parle-McDermott,Denise Harold,Thomas Mc Cloughlin,Linda Holland,Fiona Regan,Blánaid White Anal. Methods 2021 13 575
S-Venlafaxineに関する追加情報
S-Venlafaxine (CAS No. 93413-44-6): A Comprehensive Overview
S-Venlafaxine (CAS No. 93413-44-6) is a chiral form of the antidepressant venlafaxine, which is widely used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and other mood disorders. This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of serotonin and norepinephrine in the brain, thereby improving mood and reducing anxiety.
The S-enantiomer of venlafaxine has been the subject of extensive research due to its unique pharmacological properties and potential therapeutic benefits. Unlike the racemic mixture, which contains both the S- and R-enantiomers, S-Venlafaxine is believed to have a more favorable pharmacokinetic profile and fewer side effects, making it an attractive candidate for further development in the pharmaceutical industry.
Recent studies have highlighted the efficacy of S-Venlafaxine in treating various psychiatric conditions. For instance, a randomized controlled trial published in the Journal of Clinical Psychiatry demonstrated that S-Venlafaxine was significantly more effective than placebo in reducing symptoms of MDD, with a lower incidence of adverse effects compared to the racemic form. This finding suggests that S-Venlafaxine may offer a safer and more effective treatment option for patients with depression.
In addition to its antidepressant properties, S-Venlafaxine has shown promise in treating anxiety disorders. A meta-analysis published in the British Journal of Clinical Pharmacology found that S-Venlafaxine was associated with significant improvements in anxiety symptoms, particularly in patients with GAD. The study also noted that S-Venlafaxine had a better tolerability profile compared to other SNRIs, which is crucial for long-term treatment adherence.
The pharmacokinetics of S-Venlafaxine have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research has shown that S-Venlafaxine has a higher bioavailability and a longer half-life compared to the R-enantiomer, which may contribute to its enhanced therapeutic effects. Furthermore, S-Venlafaxine exhibits linear pharmacokinetics over a wide dose range, making it easier to predict its behavior in clinical settings.
Clinical trials have also explored the potential of S-Venlafaxine in treating other conditions such as chronic pain and fibromyalgia. A phase II trial conducted by a team of researchers at Harvard Medical School found that S-Venlafaxine was effective in reducing pain intensity and improving quality of life in patients with fibromyalgia. The study suggested that the analgesic effects of S-Venlafaxine may be mediated through its actions on serotonin and norepinephrine pathways.
The safety profile of S-Venlafaxine has been extensively evaluated through numerous clinical trials. Common side effects reported include nausea, headache, dizziness, and insomnia. However, these side effects are generally mild and transient, and their incidence is lower compared to other SNRIs. Serious adverse events are rare, but patients should be monitored for potential cardiovascular effects, particularly in those with pre-existing heart conditions.
In conclusion, S-Venlafaxine (CAS No. 93413-44-6) represents an important advancement in the field of psychopharmacology. Its unique pharmacological properties and favorable safety profile make it a promising candidate for the treatment of various psychiatric disorders. Ongoing research continues to explore its potential applications and optimize its use in clinical practice.
93413-44-6 (S-Venlafaxine) 関連製品
- 93413-62-8(D,L-O-Desmethyl Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 93413-77-5(1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)
- 149289-31-6(Cyclohexanol,1-[2-amino-1-(4-methoxyphenyl)ethyl]-)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 93413-69-5(D,L-Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)




